3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde
Description
This compound features a benzaldehyde core substituted with a methoxy group at the 3-position and a complex oxoethoxy-pyrrole moiety at the 4-position. The pyrrole ring is further functionalized with a 4-methoxyphenylethyl group and methyl substituents.
Properties
IUPAC Name |
3-methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-17-13-22(18(2)26(17)12-11-19-5-8-21(29-3)9-6-19)23(28)16-31-24-10-7-20(15-27)14-25(24)30-4/h5-10,13-15H,11-12,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZINUITVAFGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=C(C=C2)OC)C)C(=O)COC3=C(C=C(C=C3)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C25H29N3O4 and features several functional groups that contribute to its biological properties. The structure includes a methoxy group, a pyrrole moiety, and an aldehyde functional group, which may influence its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 429.52 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
| Log P | 3.45 |
Antioxidant Activity
Recent studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.
- Mechanism : The compound scavenges free radicals and reduces oxidative stress in cells.
- Research Findings : In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Mechanism : The inhibition of NF-κB activation has been linked to the anti-inflammatory effects observed with this compound.
- Case Study : In a study involving RAW 264.7 macrophages, this compound significantly suppressed LPS-induced NO production without inducing cytotoxicity .
Antitumor Activity
Emerging evidence suggests that the compound may possess antitumor properties by inducing apoptosis in cancer cells.
- Mechanism : It may activate intrinsic apoptotic pathways leading to cell death in tumor cells.
- Research Findings : In vitro studies have indicated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
Neuroprotective Effects
Some studies have explored the neuroprotective potential of this compound against neurodegenerative diseases.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Pyrrole functionalization (as in the target compound) often requires protecting groups and multi-step protocols, whereas morpholine/piperidine analogs are more accessible .
- Pharmacological Potential: The benzaldehyde group’s electrophilicity may be advantageous in covalent drug design, contrasting with the non-covalent binding of pyridopyrimidines or benzimidazoles .
- Solubility and Bioavailability : Morpholine and piperidine analogs likely exhibit better aqueous solubility than the highly lipophilic target compound, impacting formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
